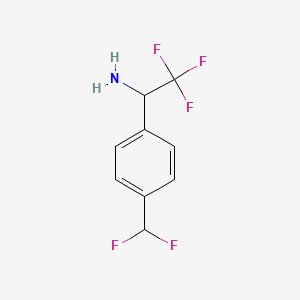
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal, and can be performed under both stoichiometric and catalytic modes .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The process chemistry has been streamlined to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s stability and reactivity make it suitable for studying biological interactions and pathways.
Wirkmechanismus
The mechanism by which 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact effectively with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to desired therapeutic or chemical outcomes .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanamine
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-difluoroethanamine
- 1-(4-(Fluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Uniqueness: 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is unique due to the specific arrangement and number of fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability, reactivity, and specificity .
Eigenschaften
Molekularformel |
C9H8F5N |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI-Schlüssel |
SQGPHFWUMVZZER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


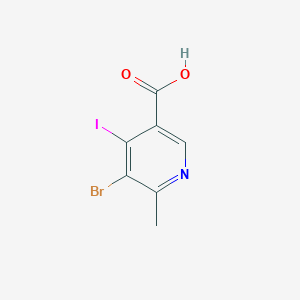
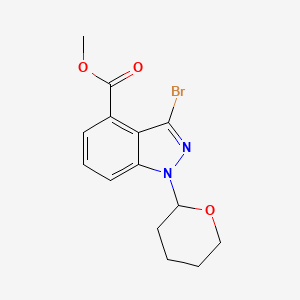

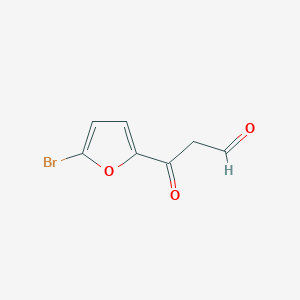
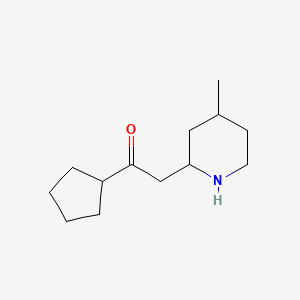
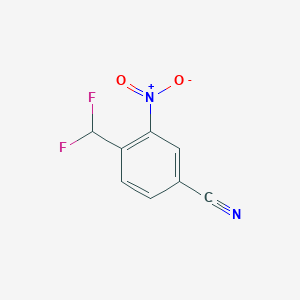
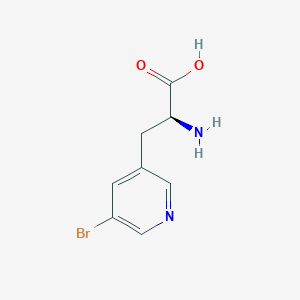
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
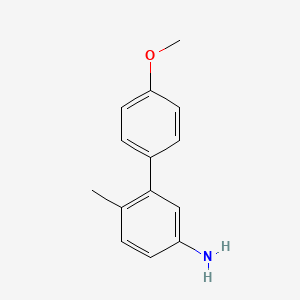

![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
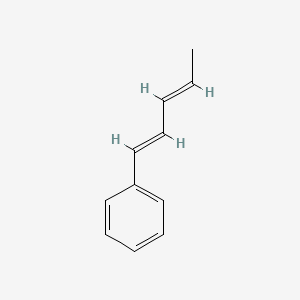
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
